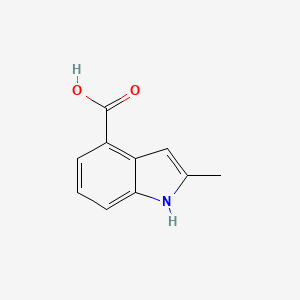

2-Methyl-1H-indole-4-carboxylic acid

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methyl-1H-indole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-5-8-7(10(12)13)3-2-4-9(8)11-6/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUBJHNKCWFUFKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40484002 | |

| Record name | 2-Methyl-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40484002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34058-50-9 | |

| Record name | 2-Methyl-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40484002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Methyl 1h Indole 4 Carboxylic Acid and Its Precursors

Classical Indole (B1671886) Synthesis Approaches Applicable to 2-Methyl-1H-indole-4-carboxylic Acid

The foundational methods of indole synthesis, while sometimes requiring harsh conditions, remain relevant due to their reliability and scalability. Their application to the synthesis of this compound requires careful selection of appropriately substituted starting materials.

Madelung Synthesis and its Modern Variants

The Madelung synthesis, first reported in 1912, involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures. wikipedia.org The classical approach typically requires temperatures between 200–400 °C and strong bases like sodium or potassium alkoxides. wikipedia.org For the target molecule, this compound, the precursor would be N-acetyl-2,3-dimethyl-6-aminobenzoic acid or a related derivative, which presents significant challenges due to the harsh, decarboxylating conditions.

Modern variants have aimed to mitigate these severe conditions. The Smith-modified Madelung synthesis utilizes organolithium reagents to condense 2-alkyl-N-trimethylsilyl anilines with esters or carboxylic acids. wikipedia.org Another significant advancement involves introducing electron-withdrawing groups on the benzylic methyl group to increase its acidity, allowing for cyclization under much milder conditions. researchgate.netresearchgate.net For instance, employing an oxalate (B1200264) ester functionality can facilitate the formation of the benzylic anion required for cyclization. researchgate.net A tandem Madelung approach using LiN(SiMe3)2 and CsF has also been developed for synthesizing N-methyl-2-arylindoles from N-methyl-o-toluidine and methyl benzoate. organic-chemistry.org

Table 1: Comparison of Madelung Synthesis Variants

| Method | Base | Temperature | Key Feature | Applicability to Target |

|---|---|---|---|---|

| Classical Madelung | Sodium/Potassium Alkoxide | 200-400 °C | High-temperature intramolecular cyclization. wikipedia.org | Challenging due to harsh conditions potentially causing decarboxylation. |

| Smith Modification | Organolithium Reagents | Milder | Utilizes silylated anilines and esters. wikipedia.org | Potentially viable with a protected carboxylic acid group. |

| Electron-Withdrawing Group | Varies (e.g., K2CO3) | Milder | Activation of the benzylic position. researchgate.net | A promising strategy if the precursor can be appropriately functionalized. |

| Tandem Madelung | LiN(SiMe3)2/CsF | Milder | One-pot reaction for N-substituted indoles. organic-chemistry.org | Adaptable for N-substituted versions of the target compound. |

Reissert Synthesis (General Indole Carboxylic Acid Relevance)

The Reissert synthesis is a powerful method for producing indole-2-carboxylic acids. wikipedia.org The reaction begins with the condensation of an o-nitrotoluene derivative with diethyl oxalate in the presence of a strong base like potassium ethoxide. wikipedia.orgyoutube.com The resulting ethyl o-nitrophenylpyruvate undergoes reductive cyclization, typically with zinc in acetic acid or through catalytic hydrogenation, to yield the indole-2-carboxylic acid, which can then be decarboxylated if desired. wikipedia.orgakjournals.com

To synthesize the target 4-carboxylic acid derivative, a suitably substituted starting material such as methyl 2-methyl-3-nitrobenzoate would be required. This would undergo condensation and subsequent reductive cyclization to afford methyl 2-carboxy-1H-indole-4-carboxylate. The C2-carboxyl group could then be removed via thermal decarboxylation. Continuous-flow hydrogenation has been shown to be an effective method for the reductive cyclization step, allowing for efficient optimization and scale-up. akjournals.com

Bartoli Indole Synthesis (General Indole Relevance)

The Bartoli indole synthesis is a highly effective route for preparing 7-substituted indoles, reacting ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.orgingentaconnect.com The reaction requires at least three equivalents of the Grignard reagent and is often unsuccessful without an ortho-substituent, as the steric bulk of this group facilitates the key mdpi.commdpi.com-sigmatropic rearrangement in the mechanism. wikipedia.orgjk-sci.com

Its direct application to synthesize this compound is not straightforward, as the starting material would be a dinitro- or nitro-halobenzoic acid derivative, which could have complicated reactivity with the Grignard reagent. However, the Bartoli reaction's flexibility is notable. A modification by Dobbs uses an ortho-bromine as a transient directing group, which is later removed, expanding the synthesis to indoles that are not 7-substituted. wikipedia.org This methodology has been used to prepare a wide range of functionalized indoles, including amino-substituted derivatives. researchgate.net The reaction of 2-chloronitrobenzene with 2-propenylmagnesium bromide, for instance, yields 7-chloro-3-methylindole. researchgate.net

Nenitzescu Indole Synthesis

The Nenitzescu indole synthesis, first reported in 1929, forms 5-hydroxyindole (B134679) derivatives from the reaction of a benzoquinone with a β-aminocrotonic ester. wikipedia.orgnumberanalytics.com The mechanism involves a Michael addition followed by a nucleophilic attack and elimination. wikipedia.org The reaction is catalyzed by acids and can be performed under solid-phase conditions. wikipedia.orgsynarchive.com

The direct synthesis of this compound via the Nenitzescu method is not feasible as it inherently produces 5-hydroxyindoles. The starting materials would require a specific quinone precursor that could lead to the desired 4-carboxylic acid substitution pattern, which is not a standard application of this reaction. The primary utility of this synthesis lies in accessing the 5-hydroxyindole scaffold, which is a key component in biologically important molecules like serotonin (B10506). wikipedia.org

Fischer Indole Synthesis (for Biologically Active Compounds)

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is one of the most widely used methods for preparing indoles. wikipedia.orgnih.gov It involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound (aldehyde or ketone). wikipedia.orgalfa-chemistry.com

To produce this compound, the logical precursors would be the phenylhydrazone derived from (3-carboxy-2-methylphenyl)hydrazine and acetone, or a related ketone. The reaction is catalyzed by Brønsted acids (HCl, H2SO4) or Lewis acids (ZnCl2, BF3). wikipedia.org The choice of acid catalyst and reaction conditions is critical. nih.gov A significant modern modification by Buchwald involves a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary intermediate, expanding the scope of the reaction. wikipedia.org This method is a cornerstone in the synthesis of many biologically active indole-containing drugs, such as triptans. wikipedia.orgnih.gov

Table 2: Overview of Classical Synthesis Precursors for this compound

| Synthesis Method | Required Precursor(s) for Target Compound | Key Reaction Type |

|---|---|---|

| Madelung | N-acetyl-2,3-dimethyl-6-aminobenzoic acid derivative | Base-catalyzed intramolecular cyclization wikipedia.org |

| Reissert | Methyl 2-methyl-3-nitrobenzoate + Diethyl oxalate | Condensation followed by reductive cyclization wikipedia.org |

| Bartoli | A substituted dinitro- or nitro-halobenzoic acid + Vinyl Grignard | Nucleophilic addition and sigmatropic rearrangement wikipedia.org |

| Nenitzescu | Not directly applicable | Condensation of a benzoquinone and an enamine wikipedia.org |

| Fischer | (3-carboxy-2-methylphenyl)hydrazine + Acetone | Acid-catalyzed cyclization of a hydrazone wikipedia.org |

Modern and Catalytic Approaches for this compound Synthesis

Modern synthetic chemistry has increasingly focused on transition-metal catalysis to construct indole scaffolds with high efficiency and selectivity, often under milder conditions than classical methods. researchgate.netmdpi.com These approaches frequently utilize C-H activation strategies. mdpi.comrsc.org

Palladium and ruthenium are prominent catalysts in this field. mdpi.commdpi.com Palladium-catalyzed methods include the synthesis of indoles from vinyl bromides and diaziridinone via a C-H activation and bisamination sequence. acs.org Another powerful palladium-catalyzed approach is the reductive N-heteroannulation of 2-nitrostyrenes, which has been successfully applied to the synthesis of methyl indole-4-carboxylate. orgsyn.org

Ruthenium-catalyzed C-H activation has also emerged as a significant tool. For example, ruthenium complexes can catalyze the [3+2] annulation of anilines with alkynes to form substituted indoles. mdpi.com Furthermore, directing groups can be employed to achieve site-selective functionalization of the indole core. The carboxyl group at the C5 position, for instance, has been used to direct Ru-catalyzed C-H arylation to the C4 and C6 positions. mdpi.com While this applies to functionalizing an existing indole, it highlights the potential for catalytic strategies to modify indole precursors selectively.

Iridium catalysts have also been employed for the C-H functionalization of indoles. A tandem decarbonylative C-H activation using an adamantoyl directing group has been shown to facilitate bis-sulfenylation at the C2 and C4 positions. acs.org Such catalytic C-H functionalization methods represent the frontier of indole synthesis, offering pathways to complex derivatives that are difficult to access through classical routes. rsc.org

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-acetyl-2,3-dimethyl-6-aminobenzoic acid |

| N-methyl-o-toluidine |

| Methyl benzoate |

| Diethyl oxalate |

| Ethyl o-nitrophenylpyruvate |

| Methyl 2-methyl-3-nitrobenzoate |

| Methyl 2-carboxy-1H-indole-4-carboxylate |

| 7-chloro-3-methylindole |

| 2-chloronitrobenzene |

| 2-propenylmagnesium bromide |

| 5-hydroxyindole |

| Serotonin |

| Benzoquinone |

| β-aminocrotonic ester |

| (3-carboxy-2-methylphenyl)hydrazine |

| Acetone |

| Methyl indole-4-carboxylate |

| 2-nitrostyrene |

Palladium-Catalyzed Reductive N-Heteroannulation of 2-Nitrostyrenes

A notable method for synthesizing indoles involves the palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes. acs.org This process utilizes a palladium-phosphine catalyst system in the presence of carbon monoxide to produce indoles in moderate to excellent yields. acs.orgacs.org The reaction is effective for substituted 2-nitrostyrenes with both electron-donating and electron-withdrawing groups on the aromatic ring. acs.orgacs.org Optimal conditions often involve using palladium diacetate with triphenylphosphine (B44618) under a carbon monoxide atmosphere. acs.orgacs.org This approach offers advantages over other palladium-catalyzed routes by not requiring protecting groups and eliminating the need for additional synthetic steps, as nitrobenzenes are common precursors to anilines. acs.org

Furthermore, research has explored the use of phenyl formate (B1220265) as a carbon monoxide surrogate in the palladium-catalyzed reductive cyclization of β-nitrostyrenes, which can be advantageous depending on the desired substituents. mdpi.comproquest.comunimi.it Good yields are achievable when the starting nitrostyrene (B7858105) has an aryl substituent in the alpha position. mdpi.comproquest.comunimi.it This method can be performed in a simple glass pressure tube, making it accessible. mdpi.comproquest.com

The palladium-catalyzed, carbon monoxide-mediated reductive cyclization has also been applied to the synthesis of more complex structures like pyrroloindoles from 2,3-dinitro-1,4-dialkenylbenzenes. nih.govwvu.edu This demonstrates the broad applicability and functional group compatibility of the methodology under relatively mild conditions. nih.gov

Table 1: Palladium-Catalyzed Synthesis of Indoles

| Precursor | Catalyst System | CO Source | Product | Yield | Reference |

| Substituted 2-Nitrostyrenes | Pd(OAc)₂ / PPh₃ | CO gas | Substituted Indoles | Moderate to Excellent | acs.orgacs.org |

| Methyl 2-ethenyl-3-nitrobenzoate | Pd(OAc)₂ / PPh₃ | CO gas | Methyl indole-4-carboxylate | 72% (overall) | orgsyn.org |

| β-Nitrostyrenes (with α-aryl substituent) | PdCl₂(CH₃CN)₂ / Phenanthroline | Phenyl Formate | α-Aryl Indoles | Good | mdpi.comproquest.comunimi.it |

| 2,3-Dinitro-1,4-dialkenylbenzenes | Palladium catalyst | CO gas | Pyrroloindoles | - | nih.gov |

Synthesis from Corresponding Lactams or Cyclised Carboxylic Acids Utilizing Reductive Agents

The reduction of amides, including cyclic amides (lactams), to amines is a fundamental transformation in organic synthesis. acsgcipr.org However, the selective reduction of amides to alcohols, which can be precursors to carboxylic acids, presents a significant challenge. nih.gov A general method for the reduction of primary, secondary, and tertiary amides to alcohols has been developed using samarium(II) iodide (SmI₂) in the presence of an amine and water. nih.gov This system demonstrates high selectivity for C-N bond cleavage under mild conditions. nih.gov

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides to amines. youtube.comorganic-chemistry.org The mechanism involves the initial addition of hydride to the carbonyl group, followed by the elimination of an aluminate species to form an iminium ion, which is then further reduced to the amine. youtube.com While highly effective, this method is generally used for the synthesis of amines rather than carboxylic acid precursors.

More controlled reductions of tertiary amides can be achieved using dialkylboranes or aminoborohydrides. acs.org For instance, diisobutylaluminum hydride (DIBAL-H) can reduce tertiary amides to aldehydes. youtube.com Similarly, sterically hindered disiamylborane (B86530) can react with tertiary amides to yield aldehydes. acs.org These aldehydes could then be oxidized to the corresponding carboxylic acids. The choice of reducing agent and reaction conditions allows for the selective synthesis of either alcohols, aldehydes, or amines from amide starting materials. acs.org

Yield Enhancement via Catalytic Acid Anhydrides

Acid anhydrides are valuable reagents in organic synthesis and can be prepared through several methods. A common route involves the reaction of a carboxylic acid with an acyl chloride, often in the presence of a base like pyridine. chemistry.coach This method is versatile for preparing both symmetrical and unsymmetrical anhydrides. chemistry.coach Another approach is the dehydration of carboxylic acids, though this often requires high temperatures or a strong dehydrating agent like phosphorus pentoxide (P₂O₅) and is most practical for producing acetic anhydride (B1165640) or cyclic anhydrides from dicarboxylic acids. chemistry.coachlibretexts.org

Environmentally Benign Synthetic Strategies, Including Microwave Irradiations

In recent years, there has been a significant shift towards the development of environmentally friendly or "green" synthetic methods for indoles and their derivatives. tandfonline.comtandfonline.com Microwave-assisted organic synthesis has emerged as a prominent technique in this area. tandfonline.comtandfonline.comresearchgate.net Microwave irradiation offers several advantages over conventional heating methods, including rapid reaction times, increased product yields, and a reduction in unwanted side reactions. researchgate.net This is due to the efficient and uniform heating of the reaction mixture. researchgate.net

Microwave-assisted synthesis has been successfully applied to various indole syntheses. tandfonline.comresearchgate.net For example, a microwave-assisted approach has been used for the 1,3-dipolar cycloaddition reactions of isatins, chalcones, and amino acids to produce spiro[indoline-3,2′-pyrrolidin]-2-ones in higher yields and shorter reaction times compared to traditional methods. researchgate.net Another example is the synthesis of bis(indolyl)methanes via a microwave-aided coupling of substituted indoles and aromatic aldehydes, catalyzed by gold nanoparticles, which is completed in just 40 seconds. tandfonline.com

Furthermore, an improved procedure for synthesizing indole-2-carboxylic acid esters has been developed using microwave irradiation in the presence of an ionic liquid, 1-butyl-3-methyl imidazolium (B1220033) hydroxide (B78521) ([bmim]OH). researchgate.net This method, which involves the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate, offers high product yields, short reaction times, and mild reaction conditions. researchgate.net These examples highlight the potential of microwave irradiation to create more sustainable and efficient synthetic routes for indole derivatives. tandfonline.comresearchgate.netresearchgate.net

Table 2: Microwave-Assisted Synthesis of Indole Derivatives

| Reactants | Catalyst/Medium | Product | Key Advantage | Reference |

| Isatins, Chalcones, Amino Acids | - | Spiro[indoline-3,2′-pyrrolidin]-2-ones | Higher yield, shorter time | researchgate.net |

| Substituted Indoles, Aromatic Aldehydes | Gold Nanoparticles | Bis(indolyl)methanes | Reaction time of 40 seconds | tandfonline.com |

| 2-Halo Aryl Aldehydes/Ketones, Ethyl Isocyanoacetate | [bmim]OH (Ionic Liquid) | Indole-2-carboxylic acid esters | High yield, mild conditions | researchgate.net |

Solid-Phase Synthesis Methodologies

Solid-phase synthesis has become a valuable tool for the preparation of indole derivatives, particularly in the context of combinatorial chemistry and drug discovery. nih.govaalto.fi This approach involves attaching a starting material to a solid support (resin) and then carrying out a series of reactions to build the desired molecule. nih.govaalto.fi The final product is then cleaved from the support.

Several classical indole syntheses have been adapted for the solid phase. The Fischer indole synthesis was one of the first to be modified for use on a solid support. aalto.fi Other methods, such as the modified Madelung indole synthesis, have also been successfully implemented on solid phase. aalto.fi

Palladium-catalyzed reactions have proven to be particularly effective in the solid-phase synthesis of indoles. aalto.fi For instance, the intramolecular Heck reaction of a polymer-bound o-halo-N-allylaniline is an efficient method for producing indoles in good yield and high purity. aalto.fi Another palladium-catalyzed approach involves the cyclization of a β-(2-halophenyl)amino-substituted α,β-unsaturated ester to form indole-3-carboxylates. aalto.fi

A notable solid-phase method utilizes a polymer-bound selenenyl bromide resin to cyclize o-allyl and o-prenyl anilines, creating solid-supported indoline (B122111) and indole scaffolds. nih.gov These scaffolds can then be functionalized and cleaved from the resin using various techniques to yield a range of substituted indolines and indoles, including 2-methyl indoles. nih.gov This demonstrates the flexibility of solid-phase synthesis in generating diverse libraries of indole-based compounds. nih.gov

Rhodaelectro-Catalyzed Reactions for Indole Carboxylic Acids

Rhodaelectro-catalysis represents an advanced and efficient method for the synthesis of complex indole derivatives. This technique combines rhodium catalysis with electrochemistry to drive chemical transformations. A notable application is the double dehydrogenative Heck reaction of indole-2-carboxylic acids with alkenes to synthesize pyrano[3,4-b]indol-1(9H)-ones. acs.org This reaction is particularly elegant as it utilizes the weakly coordinating carboxyl group as a directing group to activate C-H bonds twice during the process. acs.org The reaction proceeds under exogenous oxidant-free conditions in an undivided cell with a constant current, making it an atom- and step-economical process. acs.org

Another application of rhodaelectro-catalysis is the decarboxylative cross-dehydrogenative C-H alkenylation of indole-3-carboxylic acids with olefins. acs.org This reaction is performed in an undivided electrochemical cell using platinum and graphite (B72142) felt electrodes. acs.org These examples showcase the potential of rhodaelectro-catalysis to facilitate novel and efficient C-H functionalization reactions for the synthesis of complex indole-containing molecules.

Synthesis of Related Indole Carboxylic Acid Isomers and Derivatives

The synthesis of various isomers and derivatives of indole carboxylic acids is crucial for exploring their biological activities and applications in materials science. A variety of synthetic methods have been developed to access these compounds.

For instance, indole-2-carboxylic acid and its ethyl ester are readily accessible precursors for a range of derivatives. orgsyn.org The ethyl ester can be prepared via the Fischer indole synthesis from ethyl pyruvate (B1213749) phenylhydrazone or through the reductive cyclization of ethyl o-nitrophenylpyruvate. orgsyn.org Alkaline hydrolysis of the ester yields the corresponding carboxylic acid. orgsyn.org

The synthesis of N-methyl-1H-indole-2-carboxylic acid has been achieved through the Fischer indolization reaction, followed by N-methylation. rjpbcs.com This derivative has been used in Ugi four-component reactions to create complex peptide-like molecules containing both an indole and an adamantane (B196018) moiety. rjpbcs.com

Furthermore, a divergent synthesis of indole-2-carboxylic acid derivatives has been developed using a ligand-free copper-catalyzed reaction. semanticscholar.org This method allows for the synthesis of various indole-2-carboxylates and indole-2-amides. Copper catalysis has also been employed for the decarboxylative N-arylation of indole-2-carboxylic acids with aryl halides to produce N-aryl indoles, which are of significant biological interest. organic-chemistry.org

In addition, indole-3-carboxylic acid derivatives have been synthesized as potential antagonists of the transport inhibitor response 1, which could have applications as herbicides. These syntheses often involve the protection of the indole nitrogen, followed by functionalization at the 3-position and subsequent deprotection.

The regioselective rhodium-catalyzed direct carbonylation of indoles at the C-3 position provides another route to indole-3-carboxylates. rsc.org This reaction can be performed with indoles containing a free N-H group and utilizes various alcohols to form the corresponding esters. rsc.org

Esterification Reactions

Esterification of this compound is a fundamental transformation, often employed to protect the carboxylic acid, enhance solubility, or to serve as a key intermediate for further functionalization. Several methodologies are available, ranging from classical acid catalysis to milder, modern techniques.

Fischer-Speier Esterification

The most traditional method for converting carboxylic acids to esters is the Fischer-Speier esterification. libretexts.orgorganic-chemistry.org This reaction involves heating the carboxylic acid with an excess of an alcohol (which often serves as the solvent) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). tamu.edumasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is used, and/or the water generated during the reaction is removed, often with a Dean-Stark apparatus. organic-chemistry.orgmasterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack by the alcohol. libretexts.orgorganic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the final ester. libretexts.org

Alternative Esterification Methods

For substrates that are sensitive to strong acids, several alternative methods have been developed. commonorganicchemistry.com

Steglich Esterification : This method is a good alternative for acid-sensitive substrates and utilizes a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP). commonorganicchemistry.com

Acyl Chloride Formation : A two-step process can be employed where the carboxylic acid is first converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.com The isolated acyl chloride is then reacted with the desired alcohol to form the ester.

Alkylation : The carboxylate salt of the indole, formed by deprotonation with a base, can be alkylated with an alkyl halide like methyl iodide (MeI) to yield the corresponding ester. commonorganicchemistry.com A specialized version of this involves using an ion-exchange resin to sequester the carboxylate salt, which is then treated with methyl iodide. The resulting neutral ester is easily eluted from the resin. nih.govtandfonline.com

| Method | Reagents & Conditions | Applicability & Notes |

| Fischer Esterification | Alcohol (e.g., MeOH, EtOH) in excess, strong acid catalyst (e.g., H₂SO₄, p-TsOH), heat. tamu.edumasterorganicchemistry.com | Cost-effective for simple methyl or ethyl esters. The reaction is reversible. masterorganicchemistry.com |

| Steglich Esterification | Alcohol, DCC, catalytic DMAP. commonorganicchemistry.com | Mild conditions, suitable for acid-sensitive molecules. commonorganicchemistry.com |

| Via Acyl Chloride | 1) SOCl₂ or (COCl)₂ 2) Alcohol, often with a non-nucleophilic base. commonorganicchemistry.com | Two-step process involving a highly reactive intermediate. |

| Alkylation | 1) Base 2) Alkyl halide (e.g., MeI). commonorganicchemistry.com | Useful when acidic conditions must be avoided. |

| Ion-Exchange Resin | 1) Ion-exchange resin 2) MeI in a solvent like acetonitrile. nih.govtandfonline.com | A mild method for preparing methyl esters with simple purification. tandfonline.com |

Preparation of Indole-4-carboxylic Acid Derivatives as Reactants

To facilitate reactions such as amide bond formation, the hydroxyl group of the carboxylic acid must be converted into a better leaving group. This process, known as activation, typically involves the formation of acyl halides or active esters.

Acyl Halide Formation

The conversion of this compound to its corresponding acyl chloride is a common activation strategy. This is typically achieved by treating the acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction with oxalyl chloride. researchgate.net The resulting acyl chloride is highly reactive and can be used directly in subsequent steps.

In Situ Active Ester Formation

Modern synthetic chemistry frequently relies on the in situ generation of active esters using coupling reagents. This approach avoids the isolation of highly reactive intermediates. hepatochem.com

O-Acylisourea Intermediates : Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. peptide.comnih.gov

Benzotriazole Active Esters : While O-acylisoureas are very reactive, they can be unstable. To mitigate this, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its more reactive analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are included in the reaction. peptide.comsigmaaldrich.com These additives trap the O-acylisourea to form more stable, yet still highly reactive, OBt or OAt active esters. This strategy is central to many modern coupling protocols, as it minimizes side reactions and preserves stereochemical integrity if chiral centers are present. peptide.comuni-kiel.de

Onium salts (phosphonium or aminium/uronium) are also widely used to directly generate these active esters. peptide.comsigmaaldrich.com

| Activating Agent/System | Reactive Intermediate Formed | Notes |

| Thionyl Chloride (SOCl₂) | Acyl Chloride | Classic reagent for forming acyl chlorides. |

| Oxalyl Chloride ((COCl)₂) / cat. DMF | Acyl Chloride | Provides a cleaner reaction than SOCl₂ as byproducts are gaseous. researchgate.net |

| Carbodiimides (EDC, DCC) | O-Acylisourea | Highly reactive intermediate, often generated in situ. peptide.com |

| EDC/HOBt or DCC/HOBt | OBt Active Ester | A very common and reliable system for generating a stable active ester. peptide.comnih.gov |

| HATU, HBTU, PyBOP | OAt or OBt Active Ester | Modern onium salt reagents that efficiently generate highly reactive esters. sigmaaldrich.com |

Amide Condensation Reactions

Amide condensation is a critical reaction for derivatizing this compound, enabling its incorporation into a vast array of functional molecules. The reaction involves the coupling of the activated carboxylic acid with a primary or secondary amine. hepatochem.com The choice of coupling reagent is crucial for achieving high yields and purity, especially with less reactive or sterically hindered substrates. uni-kiel.de

The general procedure involves activating the carboxylic acid in situ with a coupling reagent and an additive (if necessary) in an aprotic solvent like DMF or dichloromethane (B109758) (DCM), followed by the addition of the amine. nih.govnih.gov A tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (Et₃N) is often added to neutralize any acids formed during the reaction and to ensure the reacting amine is in its free-base form. researchgate.netnih.gov

A wide variety of coupling reagents are available, each with specific applications:

Carbodiimide Reagents : EDC is frequently used in combination with HOBt. This system is robust, and the urea (B33335) byproduct from EDC is water-soluble, simplifying purification. nih.gov DCC is also effective, but its dicyclohexylurea byproduct is poorly soluble in many organic solvents, which can complicate purification. peptide.com

Phosphonium Reagents : Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are powerful activating agents that are effective even for sterically hindered couplings. researchgate.netuni-kiel.denih.gov

Aminium/Uronium Reagents : This class includes some of the most efficient coupling reagents available, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). peptide.comsigmaaldrich.com HATU, which generates a highly reactive OAt ester, is particularly effective for difficult couplings. sigmaaldrich.comgrowingscience.com

| Coupling System | Reagent(s) | Additive | Base (Typical) | Solvent (Typical) |

| Carbodiimide | EDC·HCl or DCC | HOBt | DIPEA, Et₃N | DCM, DMF nih.govnih.gov |

| Phosphonium Salt | BOP or PyBOP | - | DIPEA | DMF researchgate.netnih.gov |

| Aminium Salt | HATU or HBTU | - | DIPEA, Et₃N | DMF researchgate.netgrowingscience.com |

Strategic Derivatization and Analog Design of 2 Methyl 1h Indole 4 Carboxylic Acid

Design Principles for Modulating Biological Activity

The design of derivatives of 2-Methyl-1H-indole-4-carboxylic acid is guided by several key principles aimed at enhancing their biological efficacy. A primary strategy involves modifying the scaffold to improve its interaction with biological targets. For instance, in the development of HIV-1 integrase inhibitors, the indole-2-carboxylic acid core is recognized for its ability to chelate with two Mg²⁺ ions within the active site of the integrase enzyme. rsc.orgrsc.org This metal-chelating interaction is a critical component of the inhibitory activity. rsc.orgrsc.org

Another important design principle is the introduction of specific functional groups to create additional binding interactions. For example, adding a halogenated phenyl group to the indole (B1671886) core can facilitate π-π stacking interactions with viral DNA, thereby enhancing the inhibitory effect. rsc.orgrsc.orgmdpi.com Furthermore, introducing bulky, hydrophobic groups at certain positions, such as the C3 position of the indole ring, can allow the molecule to better occupy hydrophobic pockets within the target enzyme's active site, leading to improved antiviral activity. mdpi.comnih.gov

Prodrug design is another strategic approach to overcome limitations such as poor solubility or bioavailability. ijpcbs.comnih.gov This involves chemically modifying the parent drug to create a derivative that can be efficiently absorbed and then metabolized in the body to release the active drug. ijpcbs.com For example, esterification of a carboxylic acid group can improve its membrane permeability. nih.gov

Positional and Substituent Effects on the Indole Core

The biological activity of indole derivatives is highly sensitive to the nature and position of substituents on the indole core. The strategic placement of functional groups can significantly influence the molecule's electronic properties, steric profile, and binding affinity to its target.

Influence of Carboxylic Acid Group at Position 4

The carboxylic acid group at the C4 position is a key functional group that significantly influences the molecule's properties. Carboxylic acids are known to participate in hydrogen bonding and ionic interactions, which are crucial for binding to biological targets. acs.org The position of the carboxylic acid group on the indole ring can affect its acidity (pKa) and its ability to act as a hydrogen bond donor or acceptor. ucsb.edu For instance, the presence of electron-withdrawing or electron-donating substituents on the indole ring can alter the acidity of the carboxylic acid. ucsb.edu In the context of enzyme inhibition, the carboxylate group can act as a key pharmacophore, for example, by chelating metal ions in the active site of metalloenzymes. rsc.orgrsc.org

Strategic Substitutions on the Benzene (B151609) and Pyrrole (B145914) Rings

Strategic substitutions on both the benzene and pyrrole rings of the indole scaffold are a cornerstone of analog design to fine-tune biological activity.

Pyrrole Ring Substitutions: The pyrrole ring, particularly at the N1 and C3 positions, offers valuable sites for modification. N-substitution on the indole ring has been explored to introduce a variety of functional groups, which can lead to diverse biological activities. nih.gov Modifications at the C3 position are also a common strategy. Introducing long-chain substituents or other cyclic moieties at this position can lead to enhanced interactions with hydrophobic pockets in target enzymes, as seen in the development of some HIV-1 integrase inhibitors. mdpi.comnih.govnih.gov

Scaffold Hybridization and Prodrug Design

Scaffold hybridization and prodrug design are advanced strategies employed to enhance the therapeutic potential of this compound derivatives.

Indole-Carbohydrazide Linked Hybrids

A prominent example of scaffold hybridization involves linking the indole core to other pharmacologically active moieties via a carbohydrazide (B1668358) linker. This approach aims to create hybrid molecules with potentially synergistic or enhanced biological activities. The synthesis of such hybrids typically begins with the conversion of an indole carboxylic acid, such as indole-2-carboxylic acid, to its corresponding carbohydrazide. nih.govmdpi.comresearchgate.net

For instance, indole-2-carboxylic acid can be esterified and then treated with hydrazine (B178648) to form 1H-indole-2-carbohydrazide. nih.govresearchgate.net This carbohydrazide can then be coupled with other molecules. One study describes the synthesis of indole-carbohydrazide-phenoxy-1,2,3-triazole-N-phenylacetamide derivatives which demonstrated potent α-glucosidase inhibitory activity, significantly more potent than the standard drug acarbose (B1664774). nih.gov This highlights the potential of scaffold hybridization to generate novel compounds with significant therapeutic promise.

Incorporation into Peptide-Like Structures via Multicomponent Reactions (e.g., Ugi-four component reaction)

The Ugi four-component reaction (U-4CR) stands out as a powerful and highly efficient multicomponent reaction for the synthesis of peptide-like structures, often referred to as peptidomimetics. nih.govbeilstein-journals.orgnih.gov This one-pot reaction typically involves the combination of a carboxylic acid, an amine, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acylamino amide derivative. nih.govbeilstein-journals.orgnih.gov The inherent versatility and high atom economy of the Ugi reaction make it an attractive strategy for generating libraries of complex molecules from simple and readily available starting materials. nih.gov The reaction proceeds through the formation of an imine from the amine and carbonyl compound, which is then protonated by the carboxylic acid. This is followed by the nucleophilic addition of the isocyanide and a subsequent intramolecular acyl transfer (the Mumm rearrangement) to yield the final stable bis-amide product.

The incorporation of the this compound scaffold into peptide-like molecules via the Ugi reaction offers a pathway to novel peptidomimetics with potential applications in drug discovery. While direct studies detailing the use of this compound in Ugi reactions are not extensively documented in publicly available research, the successful application of other substituted indole carboxylic acids in similar transformations provides a strong precedent and a clear blueprint for its potential use.

Research has demonstrated the feasibility of employing indole-N-carboxylic acids and indole-2-carboxylic acids as the acidic component in Ugi-type reactions to generate indole-tethered peptide units. nih.govresearchgate.netrsc.orgacs.org For instance, a novel multicomponent Ugi-type reaction has been developed for the synthesis of indole carboxamide amino amides using indole-N-carboxylic acids, which are themselves readily prepared from indoles and carbon dioxide. researchgate.netacs.org This method highlights the potential for creating a wide diversity of structures by varying the other three components of the reaction. researchgate.net

In a typical Ugi reaction involving an indole carboxylic acid, the indole moiety is incorporated as the N-acyl group in the final α-acylamino amide product. The general scheme for such a reaction involving this compound would be as follows:

General Reaction Scheme:

Carboxylic Acid: this compound

Amine: A primary or secondary amine (R1-NH2)

Aldehyde/Ketone: An aldehyde (R2-CHO) or ketone

Isocyanide: An isocyanide (R3-NC)

These four components would react, typically in a polar solvent like methanol (B129727) or ethanol (B145695), to yield a complex peptide-like molecule incorporating the 2-methylindole-4-carboxamide core.

The structural diversity of the resulting peptidomimetics can be readily achieved by varying the amine, aldehyde, and isocyanide components. The following tables provide examples of reactants that have been successfully used in Ugi reactions with other indole carboxylic acids, illustrating the broad scope of this transformation.

Table 1: Representative Aldehyde Components Used in Ugi Reactions

| Aldehyde Name | Aldehyde Structure |

|---|---|

| Isobutyraldehyde | (CH₃)₂CHCHO |

| Benzaldehyde | C₆H₅CHO |

| 4-Methoxybenzaldehyde | CH₃OC₆H₄CHO |

| 4-Chlorobenzaldehyde | ClC₆H₄CHO |

| 2-Naphthaldehyde | C₁₀H₇CHO |

Table 2: Representative Amine Components Used in Ugi Reactions

| Amine Name | Amine Structure |

|---|---|

| Benzylamine | C₆H₅CH₂NH₂ |

| Aniline | C₆H₅NH₂ |

| Cyclohexylamine | C₆H₁₁NH₂ |

| Glycine (B1666218) methyl ester | H₂NCH₂COOCH₃ |

Table 3: Representative Isocyanide Components Used in Ugi Reactions

| Isocyanide Name | Isocyanide Structure |

|---|---|

| Tert-butyl isocyanide | (CH₃)₃CNC |

| Cyclohexyl isocyanide | C₆H₁₁NC |

| Benzyl isocyanide | C₆H₅CH₂NC |

The synthesis of such indole-containing peptidomimetics is significant as these structures can mimic or disrupt protein-protein interactions and may exhibit a range of biological activities. researchgate.net The rigid indole core can serve as a scaffold to present the appended functionalities in specific spatial orientations, a key aspect in the design of bioactive molecules. Further modifications of the Ugi products can also be performed to create even more complex and diverse chemical entities, including macrocycles. nih.gov

In-depth Analysis of this compound Derivatives Reveals Limited Specific Research for Outlined Pharmacological Activities

Searches for antimicrobial, anticancer, cell cycle modulation, and apoptosis-inducing effects of derivatives of This compound did not yield specific studies that would allow for a detailed report on the outlined topics. The existing body of research on related indole compounds, such as derivatives of indole-2-carboxylic acid and indole-3-carboxylic acid, demonstrates significant interest in this chemical class for drug discovery. However, these findings cannot be directly attributed to the specific 4-carboxylic acid isomer requested.

Due to the strict requirement to focus solely on This compound and its derivatives, and the current lack of available, specific data for this compound in the scientific literature, it is not possible to provide the detailed article as per the requested structure. Generating content without specific supporting data for this exact molecule would not meet the standards of scientific accuracy.

Further research would be required to be published on this specific subclass of indole derivatives before a comprehensive article on their pharmacological properties can be written.

Anti-Inflammatory Properties

Inflammation is a complex biological response implicated in numerous diseases. The indole scaffold is a core component of several well-established nonsteroidal anti-inflammatory drugs (NSAIDs), such as indomethacin. nih.gov Research has continued to explore new indole derivatives for their potential to mitigate inflammatory processes.

The anti-inflammatory effect of novel compounds can be assessed through various in vitro assays, such as the egg albumin denaturation assay. This method measures a compound's ability to prevent the heat-induced denaturation of protein, a process analogous to protein denaturation in inflammatory responses. One study, for instance, used this assay to demonstrate that a novel triazole derivative exhibited significant, concentration-dependent inhibition of protein denaturation, with a maximum inhibition of 71.1% at a concentration of 1000 µg/mL, compared to the 81.3% inhibition by the standard drug, Aspirin. nih.gov

Synthetic exploration has yielded various indole derivatives with potential anti-inflammatory activity. mdpi.com For example, methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives have been synthesized and evaluated, suggesting the versatility of the indole nucleus in designing new anti-inflammatory agents. rsc.org These findings indicate that derivatives of this compound are promising candidates for the development of new treatments for inflammatory disorders.

Antiviral Activities

HIV-1 integrase is an essential enzyme for viral replication, as it catalyzes the insertion of the viral DNA into the host cell's genome. nih.gov Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a critical class of antiretroviral drugs. capes.gov.brnih.gov The indole-2-carboxylic acid scaffold has emerged as a promising foundation for the development of novel INSTIs. capes.gov.brnih.gov

Researchers have designed and synthesized series of indole-2-carboxylic acid derivatives, demonstrating their ability to inhibit the strand transfer activity of HIV-1 integrase. nih.govfrontiersin.org In one study, the parent compound, indole-2-carboxylic acid, was found to inhibit the enzyme with a half-maximal inhibitory concentration (IC₅₀) of 32.37 μM. frontiersin.org Through structural optimization, a derivative, compound 17a , was developed that showed markedly improved inhibition, with an IC₅₀ value of 3.11 μM. capes.gov.br Binding mode analysis revealed that the indole nucleus and the C2 carboxyl group chelate with two crucial Mg²⁺ ions in the enzyme's active site. capes.gov.brfrontiersin.org Further optimization of a different derivative (compound 3 ) led to compound 20a , which displayed a significantly increased inhibitory effect, with an IC₅₀ of 0.13 μM. rsc.org

These studies highlight that modifications at various positions of the indole ring can dramatically enhance potency. The introduction of a halogenated benzene ring at the C6 position or a long branch at the C3 position of the indole core has been shown to increase inhibitory activity against HIV-1 integrase. rsc.orgnih.gov

Table 1: HIV-1 Integrase Inhibitory Activity of Selected Indole-2-Carboxylic Acid Derivatives

| Compound | Description | IC₅₀ (μM) | Source |

|---|---|---|---|

| Indole-2-carboxylic acid (1) | Parent Scaffold | 32.37 | frontiersin.org |

| 17a | Optimized derivative | 3.11 | capes.gov.br |

| 20a | Optimized derivative from compound 3 | 0.13 | rsc.org |

Neurotropic alphaviruses, such as Western Equine Encephalitis Virus (WEEV), are mosquito-borne pathogens that can cause severe and potentially fatal encephalitis. There is a pressing need for effective antiviral therapies against these agents. Indole-2-carboxamides, derived from the indole-2-carboxylic acid scaffold, have been identified as a novel class of potent alphavirus replication inhibitors.

Initial research identified lead compounds that, through further development, resulted in derivatives with significantly improved potency and metabolic stability. For example, replacing a 4-fluorobenzyl group with a 4-chlorobenzyl group on the indole nitrogen (compound 5b ) increased potency. researchgate.net A subsequent study described further optimization, leading to a 10-fold improvement in potency in a WEEV replicon assay. researchgate.net The introduction of specific chiral centers was also found to be important for activity. researchgate.net For instance, the (R)-enantiomer of one piperidine-4-carboxamide derivative displayed more potent inhibitory activity against neurotropic alphavirus replication, underscoring the stereo-specific nature of the interaction with the viral target. researchgate.net

These findings demonstrate that the indole-2-carboxamide framework is a highly promising scaffold for developing antiviral drugs to combat neurotropic alphaviruses.

Table 2: Antiviral Activity of Selected Indole-2-Carboxamide Derivatives against Alphavirus Replication

| Compound Series | Modification | Activity | Source |

|---|---|---|---|

| Indole-2-carboxamides | Optimization of lead series | 10-fold improvement in WEEV replicon assay | researchgate.net |

| 5b | 4-chlorobenzyl at R¹ position | Increased potency over 4-fluorobenzyl analog | researchgate.net |

| (R)-enantiomer | (R)-1-(1-(4-chlorobenzyl)-1H-indole-2-carbonyl)-N-(1-phenylethyl) piperidine-4-carboxamide | More potent inhibitory activity | researchgate.net |

Other Therapeutic Potentials

Malaria, caused by Plasmodium parasites, remains a major global health threat, exacerbated by the spread of drug-resistant strains. The indole scaffold is present in many compounds with antiplasmodial activity and is considered a compelling structure for developing new antimalarial agents. nih.gov Indole-based compounds can act through various mechanisms, including the inhibition of hemozoin formation, a process vital for the parasite's survival. nih.gov

Screening efforts have identified numerous indole derivatives with potent activity against Plasmodium falciparum, the deadliest malaria parasite. A hit from a high-throughput screen, TCMDC-134281, a piperidine (B6355638) indole derivative, showed an EC₅₀ of 0.034 μM against the chloroquine-sensitive 3D7 strain. nih.gov While this initial hit had suboptimal drug-like properties, subsequent simplification of the molecule led to analogs with improved profiles that retained activity against chloroquine-resistant strains. nih.gov

Other synthetic indole derivatives have also shown promise. Indolizinoindolones, which merge indole and isoindolinone moieties, have demonstrated low micromolar activity against drug-resistant P. falciparum strains. These findings affirm that the indole nucleus, and by extension derivatives of this compound, represents a valuable starting point for the design of novel and effective antimalarial drugs.

Antiulcer Properties

The anti-inflammatory properties of this compound derivatives are closely linked to their potential as antiulcer agents. A significant mechanism underlying gastric ulceration, particularly with the use of non-steroidal anti-inflammatory drugs (NSAIDs), is the non-selective inhibition of cyclooxygenase (COX) enzymes. While inhibition of COX-2 is responsible for the desired anti-inflammatory effects, the concurrent inhibition of the COX-1 isoform can impair the cytoprotective mechanisms of the gastrointestinal (GI) tract, leading to ulceration. nih.gov

Research into indole derivatives has led to the development of selective COX-2 inhibitors, which offer a promising strategy to mitigate GI toxicity. nih.gov A study on a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives identified compounds with significant anti-inflammatory activity. Notably, compound S3 from this series was found to selectively inhibit COX-2 expression while demonstrating gastric sparing activity, indicating a reduced ulcerogenic potential compared to non-selective NSAIDs like indomethacin. nih.gov This selective action helps in maintaining the synthesis of cytoprotective prostaglandins (B1171923) in the gut, thereby reducing the risk of ulcer formation. nih.gov

Antileishmanial Effects

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. The search for new, effective, and less toxic therapeutic agents is ongoing. The indole scaffold has emerged as a promising starting point for the development of novel antileishmanial drugs.

One notable study reported the development of a novel spirooxindole derivative, N-benzyl-2,2'α-3,3',5',6',7',7α,α'-octahydro-2methoxycarbonyl-spiro[indole-3,3'-pyrrolizidine]-2-one (compound 4c), which demonstrated potent activity against Leishmania donovani, the causative agent of visceral leishmaniasis. drugbank.com This compound was shown to inhibit the catalytic activity of Leishmania donovani topoisomerase IB (LdTopIB) in a competitive manner. drugbank.com The inhibition of this essential enzyme disrupts DNA replication and repair, leading to parasite death.

Compound 4c was highly cytotoxic to L. donovani promastigotes and also induced apoptosis-like cell death in the parasite. Furthermore, it was effective in clearing amastigote forms from infected mouse peritoneal macrophages and showed strong antileishmanial efficacy in a BALB/c mouse model. drugbank.com These findings highlight the potential of indole-based structures as leads for developing new antileishmanial agents that can overcome existing drug resistance. drugbank.com

Immunomodulatory Activities

Derivatives of indole carboxylic acids have been shown to possess immunomodulatory activities, influencing the response of the immune system. This activity is crucial in the context of autoimmune diseases and inflammatory conditions.

For instance, studies on (2-hydroxyethyl)ammonium salts of 1-R-indol-3-ylsulfanyl(sulfonyl)alkanecarboxylic acids have revealed their potential as selective immunomodulators. These compounds were found to affect the mitogen-stimulated proliferation of spleen cells in mice, indicating an influence on lymphocyte activation.

Furthermore, gut microbiota-derived indole-3-carboxylate (B1236618) has been shown to influence mucosal integrity and immunity. In a study involving broiler chickens challenged with Eimeria maxima, indole-3-carboxylate was found to reduce the gene expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-8 (IL-8) in chicken macrophage cells stimulated with lipopolysaccharide (LPS). nih.gov This suggests that indole carboxylic acid derivatives can exert anti-inflammatory effects by modulating cytokine production.

Antioxidant Attributes

Reactive oxygen species (ROS) are implicated in the pathogenesis of numerous diseases, including cancer and atherosclerosis, by causing oxidative damage to cellular components. mdpi.com Indole derivatives have been investigated for their capacity to act as antioxidants.

A study focused on novel 2-methyl-1-(2-morpholinoethyl)-indole-3-carboxylic acid analogues demonstrated their potential as antioxidant agents. The antioxidant activity was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. Among the synthesized derivatives, 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid-3,4-dimethoxyaniline (IVb) exhibited good antioxidant activity with an IC50 value of 57.46 µg/ml. mdpi.com The research concluded that the presence of a dimethoxy group in the adjacent position on the aromatic ring of these derivatives contributes significantly to their antioxidant capacity. mdpi.com

| Compound ID | Structure | Antioxidant Activity (IC50) |

| IVb | 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid-3,4-dimethoxyaniline | 57.46 µg/ml |

Modulation of Specific Receptors (e.g., Cannabinoid Receptor 1 Allosteric Modulation)

Indole derivatives have been identified as allosteric modulators of the cannabinoid receptor 1 (CB1), a G protein-coupled receptor that is a key target for numerous physiological and pathological processes. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, offering a more nuanced way to control receptor function.

Scientists from Organon International characterized three indole derivatives—Org27569, Org27759, and Org29647—as allosteric modulators of the CB1 receptor. In equilibrium binding assays, these compounds were found to significantly enhance the binding of the CB1 receptor agonist [3H]CP 55,940, which is indicative of a positive allosteric effect. nih.gov Conversely, they behaved as insurmountable antagonists in functional assays, reducing the maximum effect of CB1 receptor agonists. nih.gov This complex behavior underscores the sophisticated modulatory potential of these indole derivatives.

| Compound | Chemical Name | Observed Effect on CB1 Receptor |

| Org27569 | 5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)-ethyl]-amide | Positive allosteric modulator of agonist binding; functional antagonist. nih.gov |

| Org27759 | 3-ethyl-5-fluoro-1H-indole-2-carboxylic acid [2-(4-dimethylamino-phenyl)-ethyl]-amide | Positive allosteric modulator of agonist binding; functional antagonist. nih.gov |

| Org29647 | 5-chloro-3-ethyl-1H-indole-2-carboxylic acid (1-benzyl-pyrrolidin-3-yl)-amide | Positive allosteric modulator of agonist binding; functional antagonist. nih.gov |

Enzyme Inhibition (e.g., Aromatase, Histone Deacetylases, Human Reticulocyte 15-Lipoxygenase-1, Cyclooxygenase-2, Alpha-Glucosidase)

Derivatives of this compound have demonstrated inhibitory activity against a wide array of enzymes, highlighting their therapeutic potential across different disease areas.

Aromatase: Aromatase (CYP19A1) is a key enzyme in estrogen biosynthesis, and its inhibition is a crucial strategy in treating hormone-dependent breast cancer. nih.gov Studies have shown that 2-methyl indole hydrazone derivatives can act as aromatase inhibitors. nih.gov In particular, monochloro-substituted indole hydrazones were found to have stronger aromatase inhibitory activity than the natural indole hormone melatonin (B1676174) in both cell-free and cell-based assays. nih.gov Additionally, indole-sulfonamide derivatives have been reported as aromatase inhibitors, with one derivative showing an IC50 value of 0.16 µM. nih.gov

Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition is a valid approach for cancer therapy. mcw.edu Indole-4-carboxylic acid has been used as a reactant to prepare indole amide hydroxamic acids, which are potent inhibitors of histone deacetylases. drugbank.com Furthermore, indole-acylhydrazone derivatives of 4-pyridone have been designed as potential HDAC inhibitors, with molecular docking studies confirming their interaction with HDAC2. Indole-3-butyric acid derivatives have also been identified as potent HDAC inhibitors.

Human Reticulocyte 15-Lipoxygenase-1 (15-LOX-1): This enzyme is involved in inflammatory processes. Indole-4-carboxylic acid is a known reactant for the preparation of potent and selective inhibitors of human reticulocyte 15-lipoxygenase-1. drugbank.com Substituted 5-(4-methoxyphenyl)-1H-indoles have been shown to inhibit the catalytic activity of rabbit ALOX15 in a substrate-specific manner, suggesting a potential for allosteric inhibition.

Cyclooxygenase-2 (COX-2): As mentioned previously, selective COX-2 inhibition is a key strategy for developing anti-inflammatory agents with reduced gastrointestinal side effects. nih.gov A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized, and several compounds showed significant anti-inflammatory activity through selective COX-2 inhibition. nih.gov

Alpha-Glucosidase: Inhibition of α-glucosidase is an important therapeutic strategy for managing type 2 diabetes. A series of enantiomerically pure indole derivatives were synthesized and evaluated for their in vitro α-glucosidase inhibitory activity. Several of these compounds were identified as potent inhibitors with IC50 values ranging from 4.3 ± 0.13 to 43.9 ± 0.51 μM, significantly more potent than the clinical drug acarbose (IC50 = 840 ± 1.73 μM). nih.gov

| Enzyme Target | Derivative Class/Compound | Key Finding/Activity |

| Aromatase | 2-methyl indole hydrazones | More active than melatonin in in vitro assays. nih.gov |

| Histone Deacetylases (HDACs) | Indole amide hydroxamic acids | Potent inhibitors. drugbank.com |

| 15-Lipoxygenase-1 | Indole-4-carboxylic acid derivatives | Potent and selective inhibitors. drugbank.com |

| Cyclooxygenase-2 (COX-2) | 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazides | Selective inhibitors with anti-inflammatory activity. nih.gov |

| Alpha-Glucosidase | Propanone substituted indole derivatives | IC50 values as low as 4.3 µM. nih.gov |

Inhibition of Signal Transduction Pathways (e.g., Hedgehog Pathway, Mitogen-Activated Protein Kinase 14)

Beyond direct enzyme inhibition, indole derivatives can modulate intracellular signal transduction pathways that are often dysregulated in diseases like cancer.

Hedgehog Pathway: The Hedgehog (Hh) signaling pathway is crucial during embryonic development, and its aberrant activation is implicated in several cancers. Indole-4-carboxylic acid has been used as a reactant to prepare inhibitors of Gli1-mediated transcription in the Hedgehog pathway. drugbank.com More specifically, a novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone (LKD1214), was found to suppress Hedgehog signaling and inhibit the growth of drug-resistant tumors. This compound was shown to have a distinctive binding interface with the key pathway component Smoothened (SMO) and maintained inhibitory activity against a vismodegib-resistant mutant. Other research has identified 5-chloro-1H-indole-2-carboxylic acid benzo nih.govnih.govdioxol-5-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amide as a sub-micromolar inhibitor of Gli expression, acting downstream of SMO.

Mitogen-Activated Protein Kinase 14 (MAPK14): The p38 MAP kinase (MAPK14) pathway is a key signaling cascade involved in cellular responses to stress and inflammation. nih.gov The development of 4-azaindoles, structural isomers of indoles, as potent inhibitors of p38 MAP kinase has been described. nih.gov One such compound, 3-(4-fluorophenyl)-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine, was optimized based on X-ray crystallographic data to achieve potent inhibition. nih.gov Furthermore, naturally occurring indole alkaloids like evodiamine (B1670323) have been shown to regulate the p38 MAPK pathway, suggesting that the indole scaffold is a viable starting point for developing modulators of this important signaling cascade. mdpi.com

| Signaling Pathway | Derivative Class/Compound | Mechanism/Key Finding |

| Hedgehog Pathway | 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone | Suppresses Hh signaling and inhibits drug-resistant tumor growth. |

| Hedgehog Pathway | 5-chloro-1H-indole-2-carboxylic acid derivative | Sub-micromolar inhibitor of Gli expression (IC50 = 0.24 µM). |

| MAPK14 (p38) | 4-azaindole derivatives | Potent inhibitors of p38 MAP kinase. nih.gov |

| MAPK14 (p38) | Evodiamine (Indole alkaloid) | Regulates the p38 MAPK pathway. mdpi.com |

Molecular Target Identification and Validation

The biological effects of this compound derivatives are rooted in their ability to interact with specific molecular targets. Identifying and validating these targets is a cornerstone of understanding their mechanism of action.

Interaction with Enzymes and Receptors

Derivatives of indole carboxylic acids have demonstrated the ability to interact with a variety of enzymes and receptors. For instance, certain indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase. nih.govmdpi.com Molecular docking studies have revealed that the indole core and the C2 carboxyl group can chelate the two Mg2+ ions within the active site of the integrase enzyme. nih.gov This interaction is critical for inhibiting the strand transfer activity of the enzyme. nih.govmdpi.com

Furthermore, the indole structure is a common motif in molecules that bind to various receptors. The natural indole alkaloid Mitragynine (B136389), for example, interacts with mu, delta, and kappa opioid receptors, as well as dopamine (B1211576) D2, adenosine, and serotonin (B10506) receptors. wikipedia.org Other research has focused on indole-6-carboxylic acid derivatives as inhibitors of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov

Inhibition of Specific Kinases (e.g., Cdk4-cyclin D1, Aurora Kinase-1)

A significant area of investigation has been the inhibition of cyclin-dependent kinases (CDKs) by indole derivatives, which are key regulators of the cell cycle.

Cdk4-cyclin D1: The progression from the G1 to the S phase of the cell cycle is driven by the Cdk4/cyclin D1 complex. nih.gov Several classes of indole derivatives have been shown to selectively inhibit this complex. Fascaplysin-inspired diindolyls and various indolocarbazoles have been developed as potent and selective inhibitors of Cdk4/cyclin D1. nih.govresearchgate.netsigmaaldrich.com For example, certain oxindole-indole conjugates show significant inhibitory activity against CDK4, with molecular docking studies suggesting that the indole framework accommodates a hydrophobic sub-pocket in the enzyme. nih.gov This inhibition leads to cell cycle arrest in the G1 phase. researchgate.net

Aurora Kinase-1: Aurora kinases are essential for proper cell division, and their inhibition is a target for cancer therapy. nih.gov A cyclopenta[b]indole (B15071945) derivative has been shown to selectively inhibit Aurora B (a type of Aurora kinase) with an IC50 value of 1.4 μM, while being much less effective against Aurora A (IC50 > 30 μM). nih.gov This inhibition leads to characteristic cellular effects such as reduced phosphorylation of histone H3 and polyploidy. nih.gov Other research on imidazo[4,5-b]pyridine and 7-azaindole (B17877) derivatives has also contributed to the understanding of how to achieve selectivity for Aurora kinase isoforms. acs.org

| Compound Class | Target Kinase | Key Findings |

| Fascaplysin-inspired diindolyls | Cdk4/cyclin D1 | Selective inhibitors with IC50 values in the micromolar range. nih.gov |

| Indolo[6,7-a]pyrrolo[3,4-c]carbazoles | Cdk4/cyclin D1 | Potent inhibitors that cause G1 arrest and inhibit Rb phosphorylation. researchgate.net |

| Oxindole-indole conjugates | CDK4 | Hybrids displayed good inhibitory activity with IC50s as low as 1.26 µM. nih.gov |

| Cyclopenta[b]indole derivative | Aurora B | Selective inhibition of Aurora B over Aurora A. nih.gov |

Effects on Tubulin Polymerization

Tubulin is a globular protein that polymerizes to form microtubules, which are critical for cell division, motility, and shape. nih.gov The indole scaffold has been extensively used to develop tubulin polymerization inhibitors. These compounds often work by binding to the colchicine-binding site on tubulin, disrupting microtubule dynamics. nih.govnih.gov

For example, indole-based 1,2,4-triazole (B32235) derivatives have been shown to effectively inhibit tubulin polymerization, with some compounds exhibiting IC50 values in the low micromolar range. rsc.org Molecular docking studies confirm that these derivatives can occupy the colchicine-binding site, where they may form hydrogen bonds with residues like Cys241. nih.gov This disruption of microtubule function prevents chromosome segregation during mitosis, ultimately inhibiting cancer cell proliferation. nih.gov

Interaction with DNA Topoisomerase-2 alpha

DNA topoisomerase II alpha is an essential enzyme that alters DNA topology and is vital for processes like DNA replication and chromosome segregation. nih.gov It is a well-established target for anticancer drugs. researchgate.net While direct studies on this compound derivatives are limited, the interaction of other compounds with this enzyme provides a mechanistic framework. Inhibitors of topoisomerase II alpha often function by stabilizing the "cleavage complex," which is an intermediate state where the DNA is cut, leading to an accumulation of DNA breaks and subsequent cell death. researchgate.net The expression of DNA topoisomerase II alpha has also been linked to resistance against certain DNA-damaging agents, possibly through increased binding of the enzyme to the damaged DNA. nih.gov

Modulation of Cellular Pathways

By interacting with specific molecular targets, derivatives of this compound can modulate complex cellular pathways, leading to significant physiological effects.

Effects on Cell Growth and Apoptosis

A common outcome of the molecular interactions described above is the inhibition of cell growth and the induction of apoptosis (programmed cell death).

Derivatives of indole carboxylic acid have demonstrated potent antiproliferative activity against various cancer cell lines. nih.govnih.gov For example, certain indole-2-carboxamide derivatives show significant antiproliferative effects, particularly against breast cancer cell lines. nih.gov Mechanistic studies have revealed that these compounds can induce apoptosis through both the intrinsic and extrinsic pathways. This is evidenced by the activation of key apoptotic markers such as caspases 3, 8, and 9, and an increase in the levels of Cytochrome C and the pro-apoptotic protein Bax, alongside a decrease in the anti-apoptotic protein Bcl2. nih.gov

Furthermore, the inhibition of targets like tubulin and specific kinases often leads to cell cycle arrest, a key mechanism for controlling cell proliferation. rsc.orgnih.gov Indole-based tubulin inhibitors frequently cause cells to arrest in the G2/M phase of the cell cycle, while kinase inhibitors like those targeting Cdk4/cyclin D1 cause arrest in the G1 phase. researchgate.netrsc.orgnih.gov This disruption of the normal cell cycle progression is a primary contributor to the observed inhibition of cell growth.

| Compound Derivative Class | Cellular Effect | Key Pathway Modulated |

| Indole-2-carboxamides | Apoptosis Induction | Activation of Caspases 3, 8, 9; Increased Cytochrome C and Bax/Bcl2 ratio. nih.gov |

| Indole-based 1,2,4-triazoles | G2/M Cell Cycle Arrest | Inhibition of tubulin polymerization. rsc.org |

| Indole-6-carboxylic acid derivatives | G2/M Cell Cycle Arrest, Apoptosis | Inhibition of EGFR and VEGFR-2. nih.gov |

| 1H-indole-2-carboxylic acid derivatives | G1-S Cell Cycle Arrest | Targeting of 14-3-3η protein. nih.gov |

Influence on Gene Expression and Metabolic Pathways

The influence of indole-carboxylic acid derivatives on gene expression and metabolic pathways is a critical area of investigation for understanding their therapeutic potential. Studies on related compounds suggest that they can modulate various cellular processes, from cell cycle regulation to metabolic enzyme activity.

Derivatives of indole-2-carboxylic acid have been shown to impact key regulatory proteins involved in cell cycle progression and apoptosis. For instance, a series of indole-2-carboxamide derivatives demonstrated the ability to induce apoptosis by affecting the expression of several crucial genes. nih.gov These compounds were found to upregulate the expression of pro-apoptotic proteins such as Bax and p53, while down-regulating the anti-apoptotic protein Bcl2. nih.gov Furthermore, they triggered the activation of a cascade of caspases, including caspase-3, -8, and -9, which are executioner proteins in the apoptotic pathway. nih.gov

In the context of metabolic pathways, the metabolism of compounds containing a methyl group often involves hydroxylation followed by oxidation to a carboxylic acid. For example, the metabolism of tolbutamide, which features a tolyl group, demonstrates that methyl-hydroxylation to form 4-hydroxytolbutamide (B1666332) and subsequent oxidation to 4-carboxytolbutamide is a major metabolic route. nih.gov This suggests that this compound could potentially be a metabolite of a precursor molecule or could itself undergo further metabolic transformations.

Research on indole-3-carboxylic acid has revealed its ability to enhance the anti-cancer effects of doxorubicin (B1662922) by inducing cellular senescence in colorectal cancer cells. researchgate.net This was associated with an upregulation of p21, a key inhibitor of cell cycle progression. researchgate.net The study also noted that in aging rats, there was a significant decrease in the serum levels of several indole metabolites, including indole-3-carboxylic acid, suggesting a role for these compounds in age-related cellular processes. researchgate.net

Table 1: Effect of Indole-2-Carboxamide Derivatives on Apoptotic Markers nih.gov

| Compound | Effect on Bax | Effect on Bcl2 | Effect on p53 | Caspase-3 Activation | Caspase-8 Activation | Caspase-9 Activation |

| 5d | Upregulation | Downregulation | Upregulation | Significant Increase | Significant Increase | Significant Increase |

| 5e | Upregulation | Downregulation | Upregulation | Significant Increase | Significant Increase | Significant Increase |

| 5h | Upregulation | Downregulation | Upregulation | Significant Increase | Significant Increase | Significant Increase |

| 5i | Upregulation | Downregulation | Upregulation | Significant Increase | Significant Increase | Significant Increase |

| 5j | Upregulation | Downregulation | Upregulation | Significant Increase | Significant Increase | Significant Increase |

| 5k | Upregulation | Downregulation | Upregulation | Significant Increase | Significant Increase | Significant Increase |

Signaling Pathways Related to Inflammation

The indole nucleus is a common scaffold in molecules that modulate inflammatory pathways. Microbial indole compounds, produced from tryptophan by gut microbiota, are known to have diverse roles in host-microbe interactions and can influence inflammatory responses. nih.gov These compounds can act as signaling molecules affecting various pathways. nih.gov

While direct evidence for this compound is limited, related indole derivatives have been investigated for their anti-inflammatory properties. For instance, certain indole derivatives are known to be ligands for the aryl hydrocarbon receptor (AhR), a transcription factor that plays a role in regulating immune responses and inflammation. nih.gov Indole itself can be metabolized by the liver into indoxyl sulfate, a compound that in high concentrations is associated with vascular disease and renal dysfunction, highlighting the complex role of indole metabolism in systemic inflammation. wikipedia.org

The structural similarity of this compound to these signaling molecules suggests it could potentially interact with inflammatory pathways. Further research is necessary to elucidate its specific targets and effects on inflammatory signaling cascades.

Cellular Uptake and Distribution Studies

The ability of a compound to enter cells and distribute to its site of action is fundamental to its biological activity. Studies on the cellular uptake of various molecules, including those with structures related to this compound, have revealed several potential mechanisms.

The uptake of compounds can occur through passive diffusion or be facilitated by transporters. For nanocarriers encapsulating therapeutic agents, endocytosis is a primary mechanism of cellular entry. mdpi.com This process can be divided into phagocytosis for larger particles and pinocytosis for fluids and smaller solutes. mdpi.com The specific pathway, such as clathrin-mediated or caveolae-mediated endocytosis, can depend on the properties of the nanocarrier and its cargo. mdpi.com For instance, the uptake of cyanidin-3-glucoside nanoliposomes was found to be concentration- and energy-dependent, suggesting an active transport process like endocytosis. nih.gov

A specialized uptake mechanism known as thiol-mediated uptake (TMU) has been described, which involves the exchange of thiol groups between a molecule and disulfide bonds on the cell surface. chemistryviews.org This process facilitates the transport of molecules across the cell membrane by forming temporary disulfide bonds with surface proteins. chemistryviews.org

The physicochemical properties of this compound, such as its lipophilicity and potential for ionization, would be key determinants of its preferred route of cellular entry. The presence of the carboxylic acid group suggests that pH could play a significant role in its ability to cross cell membranes.

Applications in Chemical Biology and Materials Science

Use in the Development of Chemical Probes

The indole (B1671886) scaffold, with its inherent fluorescence properties, is an attractive core for the development of chemical probes. These probes can be designed to detect specific analytes, such as metal ions, through changes in their spectroscopic properties upon binding. The solvatochromic properties of related compounds like spiropyrans, which can be influenced by solvent polarity, are being exploited for the development of sensors. acs.org While specific applications of 2-Methyl-1H-indole-4-carboxylic acid in this area are still emerging, its structural features make it a promising candidate for modification into fluorescent probes for biological imaging and sensing.

Potential in the Design of Organic Materials